molecular formula C12H10ClN3OS B12896915 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide

1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12896915
M. Wt: 279.75 g/mol
InChI Key: KWHZAVUHMASFES-OVCLIPMQSA-N
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Description

1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a hydrazinecarbothioamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activities.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarbothioamide stands out due to its unique combination of a chlorophenyl group, a furan ring, and a hydrazinecarbothioamide moiety. Similar compounds include:

  • 1-(3-Chlorophenyl)-2-(furan-2-ylmethylene)hydrazinecarboxamide
  • This compound derivatives These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-[(E)-furan-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C12H10ClN3OS/c13-9-3-1-4-10(7-9)16(12(14)18)15-8-11-5-2-6-17-11/h1-8H,(H2,14,18)/b15-8+

InChI Key

KWHZAVUHMASFES-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N(C(=S)N)/N=C/C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(C(=S)N)N=CC2=CC=CO2

Origin of Product

United States

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